Thermal Stability of 3,6-Di-t-butyl-2-naphthol Versus Conventional Phenolic Antioxidants
Thermogravimetric analysis (TGA) demonstrates that 3,6-di-t-butyl-2-naphthol exhibits no weight loss until 360°C under both nitrogen and air atmospheres, with ~11% weight loss observed between 360-400°C [1]. This thermal stability threshold substantially exceeds that of conventional phenolic antioxidants: BHT (2,6-di-tert-butyl-4-methylphenol) has a boiling point of 265°C and undergoes significant volatilization well below 200°C under typical TGA conditions [2]. BHA (2-tert-butyl-4-methoxyphenol) similarly exhibits a boiling point of 264-270°C with onset of thermal degradation below 150°C [2].
| Evidence Dimension | Thermal stability (onset of weight loss by TGA) |
|---|---|
| Target Compound Data | 0% weight loss up to 360°C; ~11% loss at 360-400°C |
| Comparator Or Baseline | BHT: boiling point 265°C, significant volatilization <200°C; BHA: boiling point 264-270°C, degradation onset <150°C |
| Quantified Difference | Minimum thermal stability advantage of >95°C for onset of degradation versus BHT; >210°C versus BHA degradation onset |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen and air atmospheres; compound tested as crystalline solid |
Why This Matters
This thermal stability differential makes 3,6-di-t-butyl-2-naphthol uniquely suitable for high-temperature polymer processing (>300°C) and applications requiring extended thermal aging resistance, where BHT and BHA fail due to premature volatilization.
- [1] Nature Communications. (2014). Figure 3: Thermal stability of compound 1. Nature Communications, 5, 6131. View Source
- [2] PubChem. (2025). Compound Summary: Butylated Hydroxytoluene (CID 31404); Butylated Hydroxyanisole (CID 24667). National Center for Biotechnology Information. View Source
